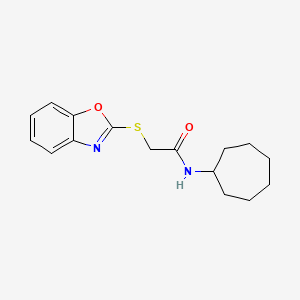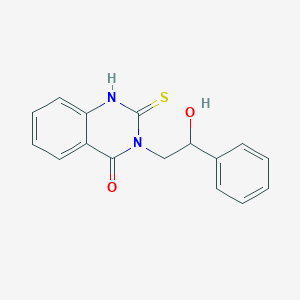
3-(2-hydroxy-2-phenylethyl)-2-sulfanylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxy-2-phenylethyl)-2-sulfanylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-2-phenylethyl)-2-sulfanylquinazolin-4(3H)-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe final step involves the addition of the sulfanyl group using thiol reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxy-2-phenylethyl)-2-sulfanylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-hydroxy-2-phenylethyl)-2-sulfanylquinazolin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-2-phenylethyl)-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfanyl group allows for the formation of disulfide bonds, which can alter the structure and function of target proteins. Additionally, the phenylethyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxy-2-phenylethyl)chromones: These compounds share the phenylethyl group but have a different core structure.
2-(2-hydroxyphenyl)-2H-benzotriazoles: These compounds have a similar hydroxyphenyl group but differ in their overall structure
Uniqueness
3-(2-hydroxy-2-phenylethyl)-2-sulfanylquinazolin-4(3H)-one is unique due to its combination of a quinazolinone core, a phenylethyl group, and a sulfanyl group
Properties
Molecular Formula |
C16H14N2O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(2-hydroxy-2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2S/c19-14(11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)17-16(18)21/h1-9,14,19H,10H2,(H,17,21) |
InChI Key |
ANDKYNDNSRPAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C(=O)C3=CC=CC=C3NC2=S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone](/img/structure/B10965554.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10965562.png)
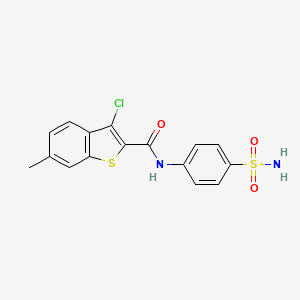
![3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10965589.png)
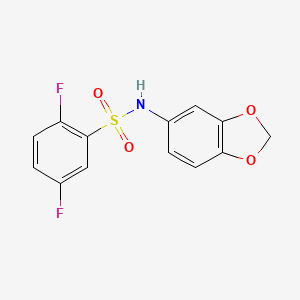
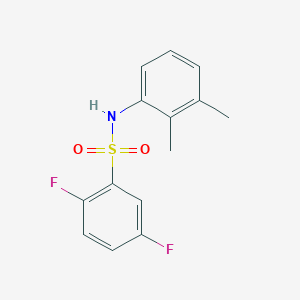
![1-(Methylsulfonyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10965612.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenylbutanamide](/img/structure/B10965617.png)
![Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate](/img/structure/B10965622.png)
![4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10965623.png)
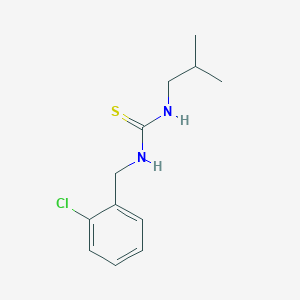

![1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea](/img/structure/B10965638.png)
